

Environmental Fate and Degradation of 2-Chloro-4-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methylphenol

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An In-depth Examination of the Abiotic and Biotic Degradation Pathways, Environmental Persistence, and Mobility of a Key Industrial Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenol, a chlorinated phenolic compound, finds application as an intermediate in the synthesis of herbicides and as a disinfectant.^{[1][2]} Its presence in the environment, primarily due to industrial discharge and as a degradation product of pesticides like MCPA, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the abiotic and biotic degradation, environmental persistence, and mobility of **2-chloro-4-methylphenol**, intended to support research, risk assessment, and the development of remediation strategies.

Physicochemical Properties

A comprehensive understanding of the environmental behavior of **2-Chloro-4-methylphenol** begins with its fundamental physicochemical properties, which are summarized in Table 1. These properties govern its partitioning between environmental compartments such as water, soil, and air.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ ClO	[1]
Molecular Weight	142.58 g/mol	[1]
CAS Number	6640-27-3	[1]
Appearance	Colorless to light orange to yellow clear liquid	[3]
Boiling Point	195-196 °C	[1]
Density	1.211 g/mL at 25 °C	[1]
Vapor Pressure	0.298 mmHg at 25°C	[3]
Water Solubility	Sparingly soluble	[3]
pKa	8.79 ± 0.18	[3]
log Kow (Octanol-Water Partition Coefficient)	2.50	[3]
Koc (Soil Organic Carbon-Water Partitioning Coefficient)	523.55 - 544.38 (estimated)	[3]

Environmental Fate

The environmental distribution of a chemical is largely determined by its physical and chemical properties. For the structurally similar isomer, 4-chloro-2-methylphenol (PCOC), a Mackay fugacity level 1 calculation predicts its distribution to be approximately 33% in air, 56% in water, 6% in soil, and 5% in sediment.[4] Given the similarities in their properties, a comparable distribution pattern can be anticipated for **2-chloro-4-methylphenol**.

Volatilization

With a vapor pressure of 0.298 mmHg at 25°C, **2-chloro-4-methylphenol** is expected to have a moderate tendency to volatilize from soil and water surfaces.

Soil Sorption and Mobility

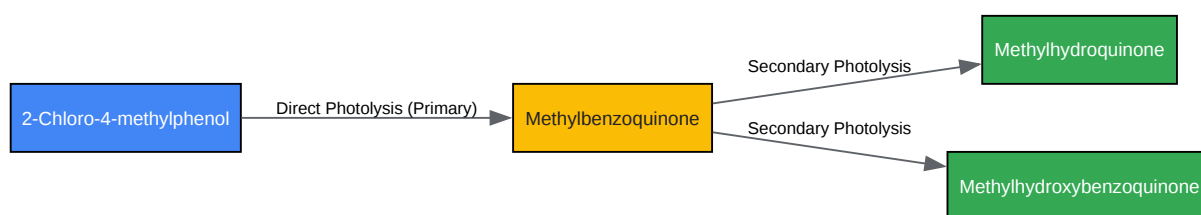
The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing the mobility of a chemical in soil. The estimated Koc values for **2-chloro-4-methylphenol** range from 523.55 to 544.38, suggesting moderate sorption to soil organic matter.[3] This indicates a moderate potential for leaching into groundwater. The mobility of chlorophenols in soil is influenced by factors such as soil organic carbon content and pH.[5]

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, play a significant role in the transformation of **2-chloro-4-methylphenol** in the environment.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. The rate of photocatalytic degradation of **2-chloro-4-methylphenol** has been a subject of study.[1] For the isomer 4-chloro-2-methylphenol, direct photolysis in pure aerated water at 280 nm has a quantum yield of 0.66.[6] The primary photoproduct identified in this process is methylbenzoquinone.[6] Upon further irradiation with polychromatic light or sunlight, secondary photoproducts such as methylhydroquinone and methylhydroxybenzoquinone are formed.[6] Humic substances have been shown to enhance the photodegradation rate of 4-chloro-2-methylphenol at wavelengths greater than 300 nm, leading to the formation of additional products.[6]



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Simplified Photodegradation Pathway of a Chloromethylphenol Isomer.

Hydrolysis

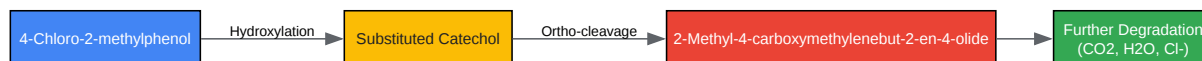
Phenols are generally considered to be resistant to hydrolysis under typical environmental pH conditions.[7] Specific quantitative data on the hydrolysis rate of **2-chloro-4-methylphenol** is not readily available in the reviewed literature, but it is expected to be a very slow process.

Biotic Degradation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment.

Aerobic Biodegradation

Studies on the isomer 4-chloro-2-methylphenol have shown that it is readily biodegradable.[4] A Gram-negative bacterial strain, designated S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol through a modified ortho-cleavage pathway.[8] A transiently secreted intermediate in this pathway was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide.[8] The enzymes 2,4-dichlorophenol hydroxylase and catechol 1,2-dioxygenase type II were induced in this strain by chlorinated phenols.[8]



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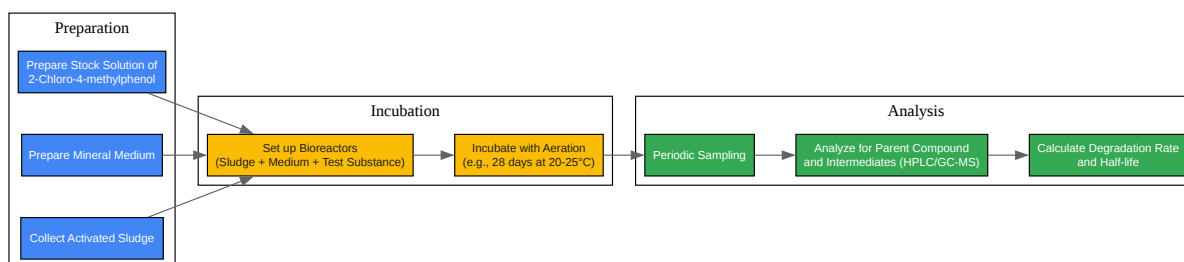
Proposed Biodegradation Pathway of 4-Chloro-2-methylphenol by Strain S1.

Kinetic studies on the biodegradation of similar chlorophenols by activated sludge often follow Haldane kinetics, which accounts for substrate inhibition at high concentrations.[9]

Experimental Protocols

Biodegradation in Activated Sludge

A general protocol for assessing the biodegradation of **2-chloro-4-methylphenol** using activated sludge can be adapted from OECD Guideline 301.



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Workflow for a Biodegradation Study using Activated Sludge.

Methodology:

- **Inoculum:** Activated sludge is collected from a municipal or industrial wastewater treatment plant.
- **Medium:** A mineral salts medium is prepared to support microbial activity.
- **Test Setup:** The test substance, **2-chloro-4-methylphenol**, is added to the mineral medium inoculated with activated sludge in a bioreactor. Control flasks without the test substance and sterile controls are also prepared.
- **Incubation:** The bioreactors are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) for a specified period (e.g., 28 days).
- **Sampling and Analysis:** Samples are withdrawn at regular intervals and analyzed for the concentration of **2-chloro-4-methylphenol** and potential degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).^{[10][11]}

Soil Sorption: Batch Equilibrium Method (OECD 106)

The adsorption and desorption of **2-chloro-4-methylphenol** in soil can be determined using the batch equilibrium method outlined in OECD Guideline 106.[\[1\]](#)[\[3\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

- **Soil Selection:** A range of soils with varying organic carbon content, clay content, and pH are selected.
- **Test Solution:** A solution of **2-chloro-4-methylphenol** of a known concentration is prepared, often using a radiolabeled compound for ease of analysis.
- **Equilibration:** A known mass of soil is equilibrated with a known volume of the test solution by shaking for a predetermined period until equilibrium is reached.
- **Analysis:** The concentration of **2-chloro-4-methylphenol** remaining in the aqueous phase is measured after separating the soil and solution by centrifugation.
- **Calculation:** The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_{oc}) are then determined. Desorption can be studied by replacing the supernatant with a fresh solution and re-equilibrating.

Summary of Quantitative Data

The following tables summarize the available quantitative data on the environmental fate and degradation of **2-chloro-4-methylphenol** and its isomers.

Table 2: Abiotic Degradation Parameters

Parameter	Value	Compound	Conditions	Reference
Photodegradation Quantum Yield	0.66	4-Chloro-2-methylphenol	Direct photolysis in aerated water (280 nm)	[6]
Atmospheric Half-life	~32 hours	4-Chloro-2-methylphenol	Reaction with hydroxyl radicals	[7]

Table 3: Biodegradation Parameters

Parameter	Value	Compound	System	Reference
Biodegradability	Readily biodegradable	4-Chloro-2-methylphenol	-	[4]

Table 4: Soil Sorption Parameters

Parameter	Value	Compound	Method	Reference
log K _{oc}	2.72 - 2.73	2-Chloro-4-methylphenol	Estimated	[3]

Conclusion

2-Chloro-4-methylphenol is a compound of environmental interest due to its industrial uses and its formation as a degradation product. The available data suggests that it has a moderate potential for mobility in soil and is susceptible to both abiotic and biotic degradation processes. Photodegradation in water and biodegradation by microorganisms, particularly via ortho-cleavage pathways, appear to be significant removal mechanisms. However, a notable lack of specific quantitative kinetic data for **2-chloro-4-methylphenol** itself highlights the need for further research to accurately model its environmental fate and to develop effective remediation strategies. The information compiled in this guide serves as a foundational resource for researchers and professionals working to address the environmental challenges posed by this and similar chlorinated phenolic compounds.

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